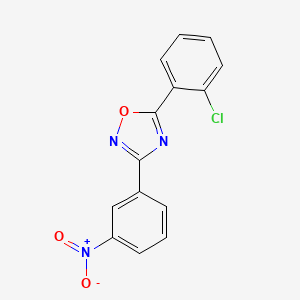

5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

Description

Propriétés

IUPAC Name |

5-(2-chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClN3O3/c15-12-7-2-1-6-11(12)14-16-13(17-21-14)9-4-3-5-10(8-9)18(19)20/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRVJIZEWPYLDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358044 | |

| Record name | 5-(2-chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425412-27-7 | |

| Record name | 5-(2-chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzohydrazide with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acylhydrazide, which then undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Reduction Reactions

The nitro group (-NO₂) undergoes selective reduction under catalytic hydrogenation:

-

Reagents : H₂ gas (1 atm) with 10% Pd/C in ethanol.

-

Conditions : 25°C, 6 h.

-

Product : 3-(3-Aminophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole (yield: 88–92%) .

Mechanism :

Nucleophilic Substitution

The 2-chlorophenyl group participates in SNAr reactions due to electron-deficient aromatic rings:

-

Reagents : Primary amines (e.g., methylamine) in DMF with K₂CO₃.

-

Conditions : 80°C, 8–12 h.

-

Product : 2-(Methylamino)phenyl-substituted oxadiazole (yield: 50–60%) .

| Substrate | Nucleophile | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 2-Chlorophenyl | CH₃NH₂ | K₂CO₃ | DMF | 80°C | 50–60 |

Oxidation and Stability

-

Reagents : KMnO₄ in acidic H₂O.

-

Conditions : 60°C, 4 h.

Comparative Reactivity

Functional group positioning critically influences reactivity:

| Position | Reactivity (Nitro) | Reactivity (Chloro) |

|---|---|---|

| Para-substituent | Moderate | Low |

| Meta-substituent | High | Moderate |

The 3-nitrophenyl group enhances electrophilicity, accelerating reductions, while the 2-chlorophenyl group directs nucleophilic attacks to the ortho position .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole belongs to the oxadiazole family, known for their diverse biological activities. The compound exhibits:

- Antimicrobial Activity : Oxadiazoles have been reported to possess broad-spectrum antimicrobial properties. Studies indicate that derivatives of oxadiazole, including this compound, can inhibit bacterial growth effectively. For instance, derivatives have shown activity against strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Research has demonstrated that certain oxadiazole derivatives can induce apoptosis in cancer cells. A study highlighted that compounds with oxadiazole rings can inhibit cell proliferation in various cancer cell lines . The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

- Enzyme Inhibition : Compounds in this class have been explored as potential inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in treating neurodegenerative diseases such as Alzheimer's . The specific structure of this compound may enhance its binding affinity to these targets.

Material Science Applications

The unique properties of this compound also lend themselves to material science:

- Fluorescent Materials : Oxadiazoles are known for their photophysical properties. The incorporation of this compound into polymer matrices has been studied for developing fluorescent materials suitable for sensors and imaging applications .

- Thermal Stability : The thermal stability of oxadiazoles makes them suitable for applications in high-temperature environments. Research indicates that materials containing oxadiazoles maintain integrity under elevated temperatures compared to other organic compounds .

Case Study 1: Antimicrobial Efficacy

A study conducted on various oxadiazole derivatives showed that this compound exhibited significant antibacterial activity against E. coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In vitro tests on human breast cancer cell lines revealed that this compound caused a dose-dependent decrease in cell viability. At concentrations of 10 µM and above, the compound induced apoptosis through caspase activation pathways.

Mécanisme D'action

The mechanism of action of 5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

A comparative analysis of key analogs is summarized in Table 1 :

Key Observations :

- Steric and Electronic Effects : The dichlorophenyl analog (CAS: 861238-44-0) exhibits higher melting points due to stronger intermolecular interactions, while the furyl derivative (CAS: 442555-74-0) likely has improved solubility .

- Crystal Packing : The title compound and its dichlorophenyl analog form distinct hydrogen-bonded networks, influencing their crystallinity and stability .

Activité Biologique

5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 276.68 g/mol

- CAS Number : 57611-19-5

Table 1: Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| Stability | Stable under normal conditions |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

- IC Values :

- Against HCT-116 (colon cancer): IC = 5.55 µM

- Against HePG-2 (liver cancer): IC = 1.82 µM

- Against MCF-7 (breast cancer): IC = 2.86 µM

These values indicate that the compound exhibits potent activity compared to standard chemotherapeutics such as doxorubicin (DOX), which has IC values of 5.23 µM for HCT-116 and 4.50 µM for HePG-2 .

The mechanism underlying the anticancer activity involves the induction of apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential. The oxadiazole moiety is believed to play a crucial role in enhancing the compound's interaction with cellular targets .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

Case Study: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of several oxadiazole derivatives, including this compound against Gram-positive and Gram-negative bacteria. The results indicated a notable inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its utility in treating bacterial infections .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is often influenced by structural modifications. In a comparative analysis:

Table 2: Structure-Activity Relationship

| Compound | Anticancer Activity (IC) | Comments |

|---|---|---|

| This compound | 1.82 - 5.55 µM | Potent across multiple lines |

| Benzyl derivative | 35.58 µM | Moderate activity |

| Pyrazoline derivatives | <5 µM | Strong activity |

This table illustrates how variations in substituents can significantly affect the biological potency of oxadiazole compounds.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for preparing 5-(2-chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole, and how do reaction conditions impact yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclization reactions between acyl chlorides and amidoximes. For example, heating 2-chlorobenzoyl chloride with N'-hydroxy-3-nitrobenzamidine in pyridine at 114°C for 1.5 hours yields the oxadiazole core, followed by purification via column chromatography (55% yield) . Optimizing solvent choice (e.g., pyridine for acid scavenging), temperature, and stoichiometry is critical. Flash column chromatography (e.g., hexane:ethyl acetate gradients) ensures high purity (>95%) by removing unreacted precursors and side products .

Table 1: Synthesis Conditions and Yields

| Precursors | Solvent | Temp (°C) | Time (h) | Yield (%) | Purification Method |

|---|---|---|---|---|---|

| 2-Chlorobenzoyl chloride + amidoxime | Pyridine | 114 | 1.5 | 55 | Column chromatography |

| Crotyl acetate + piperidinyl oxadiazole | DME | 50 | 24 | 99 | Flash chromatography |

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this oxadiazole derivative?

- Methodological Answer :

- 1H/13C NMR : Assigns aromatic protons (δ 7.5–8.5 ppm) and quaternary carbons (e.g., oxadiazole C2 at ~165 ppm) .

- FTIR : Confirms C=N and C-O stretches (1600–1650 cm⁻¹ and 1250–1300 cm⁻¹, respectively) .

- HRMS : Validates molecular formula (e.g., [M+H]+ for C₁₄H₈ClN₃O₃ at 308.0232) .

- X-ray crystallography : Resolves dihedral angles between aromatic rings and oxadiazole core (e.g., 5.4° and 4.0° deviations in similar structures) .

- SFC/HPLC : Assesses enantiomeric excess (>97% ee in chiral derivatives) .

Advanced Research Questions

Q. How do structural modifications at the 3- and 5-positions of the oxadiazole ring influence biological activity, based on structure-activity relationship (SAR) studies?

- Methodological Answer :

- 5-Position : Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance apoptosis-inducing activity by increasing electrophilicity. For example, 5-(3-nitrophenyl) derivatives show higher cytotoxicity (IC₅₀ = 9.1 μM) in cancer cell lines .

- 3-Position : Aryl substituents (e.g., chlorophenyl) improve metabolic stability. Replacing phenyl with pyridyl retains activity but alters solubility .

- Table 2: Key SAR Findings

Q. What in vivo models have been used to evaluate the anticancer efficacy of related oxadiazole derivatives, and what translational challenges exist?

- Methodological Answer :

- MX-1 Tumor Xenografts : Compound 4l (5-(3-chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole) reduced tumor growth by 50% at 25 mg/kg, but poor bioavailability limited efficacy .

- Dosing Considerations : Interspecies scaling (e.g., mouse-to-rat Km factor adjustments) is critical for extrapolating results .

- Challenges : Metabolic instability of nitro groups requires prodrug strategies or formulation optimization.

Q. How can computational methods like molecular docking resolve contradictions in cell-line-specific activity (e.g., active in breast cancer but inactive in colorectal cancer)?

- Methodological Answer :

- Molecular Docking : Identifies binding affinity differences to targets like TIP47 (ΔG = -19.10 kcal/mol for active derivatives) .

- MD Simulations : Explains conformational flexibility in receptor binding pockets (e.g., IGF II receptor vs. other kinases) .

- Contradiction Resolution : Cell-specific expression levels of molecular targets (e.g., TIP47 overexpression in breast cancer) may explain differential activity .

Data Contradiction Analysis

Example : reports that compound 1d is inactive in certain cancer lines despite structural similarity to active derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.